m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester
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Overview
Description
m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable products.
Scientific Research Applications
m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester is widely used in scientific research, particularly in:
Chemistry: As a reagent for synthesizing other complex molecules.
Biology: In studies involving protein modification and labeling.
Industry: Used in the production of specialized polymers and materials.
Safety and Hazards
Mechanism of Action
Mode of Action
. The interaction of this compound with its targets and the resulting changes at the molecular level need to be elucidated through further scientific investigation.
Biochemical Pathways
The biochemical pathways affected by 1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid and their downstream effects are currently unknown . Detailed biochemical studies are necessary to understand the impact of this compound on cellular processes and signaling pathways.
Pharmacokinetics
. Comprehensive pharmacokinetic studies are needed to determine these properties.
Action Environment
. Additional studies are needed to understand how various environmental conditions can affect the activity of this compound.
Preparation Methods
The synthesis of m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Comparison with Similar Compounds
Similar compounds to m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester include:
- 1,3-Bis((3-methyl-2,5-dioxopyrrol-1-yl)methyl)benzyl
- 4-(2,5-dioxopyrrol-1-yl)benzoyl chloride These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its sulfonic acid group, which imparts distinct chemical properties and potential applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid' involves the reaction of 3-sulfo-2,5-pyrrolidinedione with 3-(2,5-dioxopyrrol-1-yl)benzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with sodium hydroxide and hydrogen peroxide to yield the final product.", "Starting Materials": [ "3-sulfo-2,5-pyrrolidinedione", "3-(2,5-dioxopyrrol-1-yl)benzoyl chloride", "base", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: React 3-sulfo-2,5-pyrrolidinedione with 3-(2,5-dioxopyrrol-1-yl)benzoyl chloride in the presence of a base to form the intermediate compound.", "Step 2: React the intermediate compound with sodium hydroxide and hydrogen peroxide to yield the final product." ] } | |
CAS No. |
92921-25-0 |
Molecular Formula |
C15H10N2NaO9S |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)phenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C15H10N2O9S.Na/c18-11-4-5-12(19)16(11)9-3-1-2-8(6-9)15(22)26-17-13(20)7-10(14(17)21)27(23,24)25;/h1-6,10H,7H2,(H,23,24,25); |
InChI Key |
XVNVIYKFQXEVKM-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O)S(=O)(=O)O |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-maleimidobenzoyl-N-hydroxysulfosuccinimide ester m-maleimidobenzoyl-N-hydroxysulphosuccinimide ester MBS crosslinker sulfo-MBS sulpho-MBS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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